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Abstract

Isochorismic acid is a crucial branched-chain keto acid that serves as a key intermediate in
the biosynthesis of various primary and secondary metabolites, including salicylic acid and
siderophores. Its synthesis is of significant interest for research in drug development and plant
pathology. This document provides a detailed protocol for the enzymatic synthesis of
isochorismic acid from chorismic acid using recombinant Escherichia coli isochorismate
synthase (EntC). The protocol covers the expression and purification of His-tagged EntC, the
enzymatic reaction on a preparative scale, and the subsequent purification of isochorismic
acid by low-pressure reverse-phase chromatography. Additionally, a protocol for the
preparation and purification of the chorismic acid substrate is included.

Introduction

The enzymatic conversion of chorismic acid to isochorismic acid is catalyzed by the enzyme
isochorismate synthase (ICS, EC 5.4.4.2). This reaction involves an intramolecular transfer of a
hydroxyl group from C4 to C2 of the cyclohexadiene ring. In E. coli, the entC gene encodes an
isochorismate synthase primarily involved in the biosynthesis of the siderophore enterobactin.
This enzyme, EntC, is a well-characterized monomeric protein that requires Mg2* as a cofactor
for its activity. The reaction is reversible, with an equilibrium constant of approximately 0.56,
favoring chorismate.
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This protocol provides a robust method for the production and purification of isochorismic

acid, which is not readily commercially available. The availability of pure isochorismic acid is

essential for in vitro studies of downstream enzymes in various biosynthetic pathways and for

the development of novel therapeutics targeting these pathways.

Data Presentation

Table 1: Kinetic Parameters of Isochorismate Synthases

Enzyme k cat . Optimal
Substrate K_m_ (M) . Optimal pH

Source (min~?) Temp. (°C)

E. coli EntC Chorismate 14 173 75-8.0 37

_ Isochorismat

E. coli EntC 5 108 75-8.0 37
e

Arabidopsis )

) Chorismate 41.5 38.7 N/A N/A

thaliana ICS1

Catharanthus

roseus ICS Chorismate 558 N/A N/A N/A

(Isoform 1)

Catharanthus

roseus ICS Chorismate 319 N/A N/A N/A

(Isoform II)

Table 2: Yield and Purity of Chorismic and Isochorismic Acid
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Purification Starting

Product . Typical Yield Purity
Method Material
o ) o K. pneumoniae ~2gfrom4L
Chorismic Acid Recrystallization 97-99.8%
culture culture

Low-Pressure

o . C18 Reverse- o ] 3.4-6.8mg
Isochorismic Acid Chorismic Acid >95%
Phase (bulk)
Chromatography

Two-Enzyme
o . Cascade with o ]
Isochorismic Acid Flash Chorismic Acid Up to 20% >95%
as

Chromatography

Experimental Protocols
Part 1: Preparation and Purification of Chorismic Acid
Substrate

This protocol is adapted from methods utilizing Klebsiella pneumoniae 62-1, a strain known to
accumulate chorismic acid.

1.1. Culture Growth and Chorismate Accumulation

» Prepare a growth medium containing (per liter): 12.8 g Na2HPOa, 1.36 g KH2PO4, 18 g
glucose, 2.7 g NH4Cl, 2 mL of 50 mM MgClz, and 1 mL of 10 mM L-tryptophan. The final pH
should be 7.8.

 Inoculate 2 L of the growth medium with K. pneumoniae 62-1 and incubate with aeration at
37°C until the late logarithmic phase of growth.

o Harvest the cells by centrifugation and resuspend them in 4 L of accumulation medium
(growth medium without NH4Cl).

e |ncubate with aeration for an additional 12-16 hours to allow for the accumulation of
chorismic acid in the medium.
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1.2. Extraction and Purification of Chorismic Acid

Remove the bacterial cells from the accumulation medium by centrifugation.

Acidify the supernatant to pH 2.5 with concentrated HCI.

Extract the chorismic acid from the acidified supernatant with three portions of ethyl acetate.
Pool the organic extracts and dry them over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain crude chorismic acid.

For further purification, recrystallize the crude chorismic acid from a mixture of diethyl ether
and petroleum ether.[1]

Store the purified chorismic acid at -20°C or below. The purity can be assessed by enzymatic
conversion and UV spectroscopy (€275 = 2630 M~cm~1).[1]

Part 2: Expression and Purification of Recombinant His-
tagged E. coli EntC

2.1. Expression of His-tagged EntC

Transform E. coli BL21(DE3) cells with an expression plasmid containing the E. coli entC
gene fused to an N-terminal 6xHis-tag.

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and
grow overnight at 37°C with shaking.

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the
ODeoo reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Continue to grow the culture for 4-6 hours at 30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C.
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2.2. Purification of His-tagged EntC using Ni-NTA Chromatography

e Resuspend the cell pellet in 20 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300
mM NaCl, 10 mM imidazole).

e Lyse the cells by sonication on ice.

» Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
o Equilibrate a Ni-NTA resin column with lysis buffer.

e Load the clarified lysate onto the column.

e Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, pH 8.0,
300 mM NaCl, 20 mM imidazole).

o Elute the His-tagged EntC protein with 5 column volumes of elution buffer (50 mM sodium
phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

e Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

e Pool the fractions containing the purified EntC and dialyze against a storage buffer (e.g., 50
mM Tris-HCI, pH 7.5, 100 mM NacCl, 10% glyceraol).

o Determine the protein concentration and store at -80°C.

Part 3: Enzymatic Synthesis of Isochorismic Acid

3.1. Preparative Scale Enzymatic Reaction
o Prepare a reaction mixture containing:

o 50 mM Tris-HCI, pH 7.8

o

10 mM MgClz

[¢]

1 mM Chorismic Acid (from a freshly prepared stock solution)

[¢]

Purified EntC enzyme (final concentration of 0.1 - 0.5 pM)
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 Incubate the reaction mixture at 37°C for 1-2 hours. The reaction can be monitored by
observing the decrease in absorbance at 275 nm (chorismate) and the increase at 278 nm
(isochorismate).

» To drive the reaction towards isochorismate, a two-enzyme cascade can be employed by
adding chorismatase (FkbO), which selectively hydrolyzes the remaining chorismate.[2]

Part 4: Purification of Isochorismic Acid

4.1. Low-Pressure C18 Reverse-Phase Chromatography

o Stop the enzymatic reaction by acidifying to pH 2.5 with HCI.

o Centrifuge to remove the precipitated enzyme.

e Equilibrate a C18 reverse-phase column (e.g., 1.0 x 13.0 cm) with water.[3]

o Load the supernatant from the reaction mixture onto the column.

e Wash the column with water to remove salts and unreacted polar compounds.

o Elute the isochorismic acid using a stepped methanol gradient in water:[3]

o

Step 1: 10% Methanol

[¢]

Step 2: 25% Methanol

[¢]

Step 3: 50% Methanol

[e]

Step 4: 100% Methanol

o Collect fractions and monitor the absorbance at 278 nm. Isochorismic acid typically elutes
in the 25-50% methanol fractions.

e Pool the fractions containing pure isochorismic acid, confirm purity by HPLC, and lyophilize
for storage.

Visualizations
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Caption: Enzymatic conversion of chorismic acid to isochorismic acid.
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Caption: Overall experimental workflow for isochorismic acid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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